Vinconate hydrochloride is a chemical compound derived from vinpocetine, a semi-synthetic derivative of the plant alkaloid vincamine. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cerebrovascular disorders. Vinconate hydrochloride is classified as a nootropic agent, which means it is believed to enhance cognitive function, particularly in individuals with cognitive impairments or ischemic stroke.
Vinconate hydrochloride is synthesized from vinpocetine, which itself is obtained through the modification of vincamine. Vincamine is extracted from the Vinca minor plant, commonly known as periwinkle. The synthesis of vinpocetine involves various chemical reactions that transform vincamine into a compound that exhibits improved pharmacological properties.
Vinconate hydrochloride falls under the category of alkaloids and can be classified as a nootropic and neuroprotective agent. It is primarily used for its effects on cerebral blood flow and cognitive enhancement.
The synthesis of vinconate hydrochloride typically involves several steps, starting with the extraction of vincamine. The primary methods for synthesizing vinpocetine include:
Vinconate hydrochloride has a complex molecular structure characterized by multiple ring systems. Its structure can be represented as follows:
The compound features a combination of aromatic rings and heterocycles, which contribute to its pharmacological properties. The presence of functional groups such as hydroxyl and methoxy groups enhances its solubility and biological activity.
Vinconate hydrochloride participates in various chemical reactions that are critical for its synthesis and modification:
The efficiency and yield of these reactions are influenced by factors such as temperature, solvent choice, and reaction time.
Vinconate hydrochloride exerts its effects primarily through the following mechanisms:
Studies indicate that vinconate hydrochloride can improve cognitive function and memory by modulating neurotransmitter levels and promoting neuronal health.
Vinconate hydrochloride is primarily used in pharmacological research and clinical settings for:
Vinconate hydrochloride (chemical name: ethyl apovincaminate hydrochloride) is a tertiary amine alkaloid derivative synthesized via reductive esterification of the parent compound vincamine. Its core structure retains the eburnane skeleton—a pentacyclic framework comprising an indole moiety fused to a quinolizidine system. The hydrochloride salt formation occurs at the alkaloid’s basic nitrogen site, enhancing water solubility and crystallinity [2] [4].
Key structural features include:
Table 1: Structural Data for Vinconate Hydrochloride and Related Alkaloids
Compound | Molecular Formula | Core Skeleton | Key Functional Groups | Modifications |
---|---|---|---|---|
Vincamine | C₂₁H₂₆N₂O₃ | Eburnane | Carboxylic acid, tertiary amine | Natural precursor |
Vinconate | C₂₂H₂₈N₂O₂ | Eburnane | Ethyl ester, tertiary amine | Esterification |
Vinconate HCl | C₂₂H₂₈N₂O₂·HCl | Eburnane | Protonated amine, chloride | Salt formation |
Vincanol (Patent) | C₂₁H₂₆N₂O₂ | Eburnane | Hydroxyl group, tertiary amine | Reduction of ketone in vincamine [2] |
Characterization relies on X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and solid-state nuclear magnetic resonance (SSNMR). XRD confirms monoclinic crystal packing with P2₁ space group, while FTIR identifies N–H⁺ stretches (2,500–2,600 cm⁻¹) and ester carbonyl vibrations (1,735 cm⁻¹). SSNMR distinguishes ionic states via ¹⁵N chemical shifts, critical for differentiating salts from cocrystals [4].
Vinconate hydrochloride emerged from systematic efforts to enhance vincamine’s therapeutic potential. Vincamine, isolated from Vinca minor in the 1950s, demonstrated vasodilatory effects but suffered from poor oral bioavailability (<20%) and metabolic instability. In the 1970s, structural optimization initiatives targeted these limitations:
This development aligned with contemporaneous work on alkaloid derivatives like vincanol, reflecting broader trends in semisynthetic CNS drug design.
Vinconate hydrochloride’s pharmaceutical utility stems from salt-enhanced properties. Critical data include:
Table 2: Physicochemical Profile of Vinconate Hydrochloride
Property | Value/Characteristic | Method | Significance |
---|---|---|---|
Solubility | 12.8 mg/mL in water (25°C) | Shake-flask HPLC | Enables parenteral formulations |
Partition Coefficient | log P (octanol/water) = 2.1 ± 0.2 | OECD 107 | Optimal for blood-brain barrier penetration |
Melting Point | 192–195°C (decomposition) | Differential scanning calorimetry | Indicates thermal stability during processing |
Hygroscopicity | <0.1% weight gain (25°C, 80% RH, 48 hrs) | Gravimetric analysis | Ensures storage stability |
pKa | 7.9 (tertiary amine) | Potentiometric titration | Predicts pH-dependent solubility and ionization |
Crystal Form | Monoclinic, prismatic needles | XRD | Influences dissolution rate and manufacturability |
Stability Considerations:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7